1-(4-Methylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Description
1-(4-Methylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a bifunctional compound featuring a 4-methylpiperazine moiety linked via an ethanone bridge to a piperidine ring. Its structural framework is characterized by two nitrogen-containing heterocycles, which are common in bioactive molecules targeting neurological and infectious diseases. Notably, this compound has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-piperidin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14-6-8-15(9-7-14)12(16)10-11-2-4-13-5-3-11/h11,13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRIGGNGKPDIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397869-95-3 | |
| Record name | 1-(4-methylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one typically involves the reaction of 4-methylpiperazine with a suitable piperidine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help monitor and optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
2D Structure Representation
The compound features a complex structure that includes piperazine and piperidine rings, which are known for their roles in biological activity.
Medicinal Chemistry
1-(4-Methylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one serves as a versatile scaffold in the development of pharmaceutical agents. Its structural components allow for modifications that can enhance potency and selectivity against specific biological targets.
Case Studies in Drug Development
- Antidepressant Activity : Research has indicated that compounds with piperazine and piperidine moieties can exhibit antidepressant effects. A study explored derivatives of this compound, leading to the identification of several candidates with improved efficacy in preclinical models.
- Antitumor Agents : The compound has been investigated for its potential as an antitumor agent. In vitro studies demonstrated that modifications to the core structure could lead to increased cytotoxicity against various cancer cell lines.
Neuropharmacology
The compound's structural similarity to known neuroactive agents positions it as a candidate for studies targeting neurological disorders.
Neurotransmitter Modulation
Research has shown that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This property makes them potential candidates for treating conditions like anxiety and schizophrenia.
Chemical Biology
In chemical biology, this compound can be utilized as a probe to study protein interactions and cellular signaling pathways.
Applications in Target Identification
Using this compound as a tool in high-throughput screening assays can facilitate the identification of novel protein targets involved in disease mechanisms.
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 226.19139 | 157.5 |
| [M+Na]+ | 248.17333 | 166.7 |
| [M+NH]+ | 243.21793 | 164.3 |
| [M+K]+ | 264.14727 | 161.0 |
| [M-H]− | 224.17683 | 158.5 |
This table provides insights into the ionization behavior of the compound, which is crucial for mass spectrometry applications.
Hazard Information
The compound is classified as harmful if swallowed or upon skin contact, necessitating appropriate safety measures during handling:
- Signal Word : Warning
- Hazard Statements :
- H302: Harmful if swallowed
- H312: Harmful in contact with skin
Precautionary Measures
Proper protective equipment should be used when handling this compound to mitigate exposure risks.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
(4-Benzylpiperidin-1-yl)(1-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperidin-4-yl)methanone (15)
- Structure : Incorporates a pyrimidine ring and benzyl group.
- Synthesis: Prepared via general procedure B, reacting (4-benzylpiperidin-1-yl)(piperidin-4-yl)methanone with 1-methylpiperazine .
- Key Difference: The pyrimidine moiety may enhance binding to kinase targets compared to the simpler ethanone linker in the parent compound.
1-(4-(tert-Butyl)phenyl)-2-(4-methylpiperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one (3ca)
- Structure : Features tert-butylphenyl and pyridyl groups.
- Properties : Reported as a brown oil (69% yield) with HRMS data (m/z 355.1835) .
- Key Difference : Bulky tert-butyl and pyridyl groups likely improve lipophilicity and receptor selectivity.
1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-one (50a’’)
- Structure : Replaces the piperidine ring with a cyclopropyl group.
- Synthesis : Generated via general procedure A (69% yield) .
2-(4-Amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
- Structure : Substitutes the piperidine ring with a pyrazole group.
- Properties : Molecular weight 223.28; synthesized for applications in kinase inhibition .
- Key Difference : The pyrazole’s electron-rich system may enhance hydrogen-bonding interactions.
Physicochemical and Pharmacological Properties
Comparative Data Table
Biological Activity
1-(4-Methylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known by its CAS number 397869-95-3, is a compound that has garnered attention for its potential biological activities. This article summarizes the available literature on its pharmacological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃N₃O
- Molecular Weight : 225.33 g/mol
- SMILES Notation : CN1CCN(CC1)C(=O)CC2CCNCC2
- InChI Key : MTRIGGNGKPDIJO-UHFFFAOYSA-N
The compound exhibits a range of biological activities primarily through its interaction with various biological targets. Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Antiparasitic Activity
Recent studies have highlighted the compound's antiparasitic properties, particularly against Cryptosporidium species. In vitro assays indicated an effective concentration (EC50) of approximately 2.1 μM, demonstrating significant activity against C. parvum and C. hominis in animal models. The mode of action appears to be distinct from other known antiparasitic agents, targeting late-stage growth and blocking sexual development of the parasites .
Antimicrobial Activity
The compound's antimicrobial properties have been explored, revealing efficacy against both Gram-positive and Gram-negative bacteria. In particular:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM.
- Escherichia coli : Showed moderate activity with an MIC of 31.2 μM.
Table 1 summarizes the antimicrobial activity against various pathogens:
| Pathogen | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 – 62.5 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
Antifungal Activity
The compound has demonstrated antifungal activity as well, particularly against Candida albicans. It inhibited biofilm formation significantly without affecting planktonic cells, suggesting a potential quorum sensing-mediated mechanism of action .
Study on Cryptosporidiosis
A notable study investigated the efficacy of the compound in treating cryptosporidiosis in mouse models. The results indicated a substantial reduction in parasite load and improvement in clinical symptoms when treated with the compound compared to controls .
Antimicrobial Efficacy Study
Another research effort focused on the antimicrobial efficacy of various derivatives of piperazine compounds, including our target compound. The study found that derivatives exhibited varying degrees of bactericidal activity, with some outperforming traditional antibiotics like ciprofloxacin .
Safety and Toxicology
While specific toxicological data on this compound is limited, general safety profiles for similar piperazine derivatives suggest moderate toxicity levels at higher concentrations. Precautionary measures should be taken when handling this compound due to potential irritant effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Methylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a similar piperazine derivative was prepared by reacting 1-phenylpiperazine with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (triethylamine) at 273 K, followed by crystallization . For the target compound, substituting 4-methylpiperazine and functionalizing the piperidin-4-yl moiety may require optimizing stoichiometry and reaction time. Key steps include:
- Purification via column chromatography.
- Characterization using NMR and mass spectrometry.
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Structural validation typically employs:
- Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., as demonstrated for a chloroacetyl-piperazine derivative in ) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- HPLC-MS for molecular weight verification and impurity profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Key variables include:
- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions .
- Temperature control : Slow addition of reagents at 273 K reduces exothermic side reactions .
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate acyl transfer in piperazine derivatives .
- Workflow : Design a Design of Experiments (DoE) approach to test factorial combinations of these variables.
Q. How can contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?
- Methodological Answer :
- Dose-response profiling : Compare IC₅₀ values across assays (e.g., radioligand binding vs. functional cAMP assays) .
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation in vivo explains efficacy gaps .
- Computational docking : Identify steric clashes or binding pose variations using molecular dynamics simulations .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with absorption/distribution data .
- CYP450 inhibition assays : Screen for interactions with cytochrome enzymes using fluorometric substrates .
- ADMET prediction tools : Use software like SwissADME or ADMETLab to estimate bioavailability and toxicity .
Q. How can stereochemical effects on bioactivity be systematically analyzed?
- Methodological Answer :
- Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic resolution .
- Crystallography : Compare crystal structures of enantiomers to correlate stereochemistry with receptor binding (e.g., as in ) .
- In vitro assays : Test isolated enantiomers against target receptors (e.g., serotonin or dopamine receptors for CNS applications) .
Q. What experimental strategies are recommended to study metabolic stability in preclinical models?
- Methodological Answer :
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
- Cross-species comparison : Assess metabolic pathways in multiple species to predict human clearance .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and cellular activity?
- Methodological Answer :
- Membrane permeability testing : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and rule out poor cellular uptake .
- Efflux transporter assays : Test if P-glycoprotein (P-gp) inhibitors enhance intracellular concentrations .
- Target engagement assays : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
